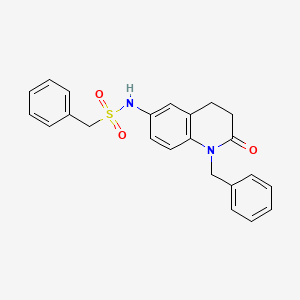

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide

描述

N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide is a synthetic sulfonamide derivative featuring a tetrahydroquinoline core substituted at the 1-position with a benzyl group and at the 6-position with a phenylmethanesulfonamide moiety. Its molecular formula is C23H23N2O3S, with a calculated molecular weight of 407.5 g/mol.

属性

IUPAC Name |

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-1-phenylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O3S/c26-23-14-11-20-15-21(24-29(27,28)17-19-9-5-2-6-10-19)12-13-22(20)25(23)16-18-7-3-1-4-8-18/h1-10,12-13,15,24H,11,14,16-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSDYUCMVOSPYGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C2=C1C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Quinoline Core: The quinoline core can be synthesized via the Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.

Introduction of the Benzyl Group: The benzyl group is introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.

Sulfonamide Formation: The final step involves the reaction of the quinoline derivative with phenylmethanesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group using reagents like sodium borohydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Benzaldehyde derivatives.

Reduction: Hydroxyquinoline derivatives.

Substitution: Various substituted sulfonamides.

科学研究应用

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

作用机制

The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as enzyme inhibition, receptor modulation, or disruption of protein-protein interactions.

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Substituent Variations at the 1-Position of the Tetrahydroquinoline Core

N-(2-Oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide

- Molecular Formula : C19H22N2O3S .

- Key Differences : Replaces the benzyl group with a propyl chain at the 1-position.

- Higher conformational flexibility may improve solubility but reduce target specificity.

N-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzene-1-sulfonamide

- Molecular Formula : C17H17FN2O3S .

- Key Differences :

- 1-position substituent: Ethyl group (smaller than benzyl).

- Sulfonamide benzene ring: 3-fluoro substitution.

- Implications :

N-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzenesulfonamide

Physicochemical Properties

Key Observations :

- Fluorine and propoxy groups in analogs alter electronic properties and solubility profiles .

生物活性

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core , a benzyl group , and a sulfonamide moiety . These structural components contribute to its biological activity and interaction with various molecular targets.

| Property | Value |

|---|---|

| Molecular Formula | C23H26N2O2S |

| Molecular Weight | 398.53 g/mol |

| LogP (octanol-water partition) | 4.7155 |

| Polar Surface Area | 38.90 Ų |

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide is believed to exert its biological effects primarily through the inhibition of specific enzymes. The compound may compete with adenosine triphosphate (ATP) for binding at the active sites of kinases, disrupting critical cellular signaling pathways. This interaction can lead to various therapeutic effects, particularly in cancer treatment and metabolic modulation .

Anticancer Properties

Research indicates that this compound may possess anticancer properties . In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival. For instance:

- Cell Lines Tested : Human colon cancer (HT29) and prostate cancer (DU145).

- Method : MTT assay was utilized to assess cell viability.

The results showed a significant reduction in cell viability at specific concentrations, suggesting potential as an anticancer agent .

Enzyme Inhibition

The compound has also been shown to inhibit several enzymes critical for cellular function:

- Kinases : By binding to the active sites of kinases, it disrupts their activity, which is essential for various cellular processes including metabolism and growth.

Case Studies

Several case studies have explored the biological activity of related compounds with similar structures. For example:

- Study on Related Compounds :

- Compound : N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-chloro-2-methylbenzenesulfonamide.

- Findings : This compound demonstrated notable binding affinity to multiple molecular targets and exhibited significant inhibition of cancer cell lines through similar mechanisms as N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide.

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of tetrahydroquinoline derivatives with phenylmethanesulfonyl chloride. Key steps include protecting-group chemistry (e.g., benzyl groups) and acid-catalyzed cyclization. Purity is validated via HPLC (>95%) and structural confirmation via H/C NMR and high-resolution mass spectrometry (HRMS). Storage at -20°C under inert atmosphere prevents degradation .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

- Methodological Answer : Use orthogonal methods:

- NMR spectroscopy to confirm substituent positions on the tetrahydroquinoline core.

- X-ray crystallography for absolute configuration determination (if crystals are obtainable).

- FT-IR to verify sulfonamide (-SONH-) and carbonyl (C=O) functional groups .

Q. What in vitro models are suitable for preliminary bioactivity screening?

- Methodological Answer : Prioritize target-specific assays (e.g., enzyme inhibition for kinases or proteases) and cell-based viability assays (MTT or ATP-luciferase). Use HEK293 or HeLa cells transfected with target receptors to assess binding affinity. Include positive controls (e.g., known sulfonamide inhibitors) and dose-response curves (IC determination) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across different assay systems?

- Methodological Answer :

- Orthogonal validation : Replicate results in cell-free (e.g., SPR for binding kinetics) and cell-based systems.

- Control experiments : Assess compound stability under assay conditions (e.g., pH, temperature).

- Structural analogs : Compare activity of derivatives to identify pharmacophore requirements.

- Computational docking : Use molecular dynamics (MD) simulations to predict binding modes and explain assay-specific disparities .

Q. What methodological considerations are essential when designing longitudinal studies to assess chronic toxicity?

- Methodological Answer :

- Panel design : Collect data at multiple time points (e.g., 1 week, 3 months, 1 year) to capture acute vs. chronic effects.

- Endpoint selection : Include biomarkers (e.g., liver/kidney function tests) and histopathological analysis.

- Statistical rigor : Use mixed-effects models to account for intra-subject variability and structural equation modeling (SEM) to evaluate mediating factors (e.g., metabolic degradation) .

Q. How can computational modeling predict off-target interactions and optimize selectivity?

- Methodological Answer :

- Pharmacophore screening : Use tools like Schrödinger’s Phase or MOE to map structural features against off-target databases (e.g., ChEMBL).

- QSAR models : Train models on sulfonamide derivatives to predict ADMET properties.

- Molecular dynamics : Simulate binding to paralogous receptors (e.g., GPCR subfamilies) to identify selectivity filters .

Q. What strategies mitigate synthetic challenges in scaling up production under varying catalytic conditions?

- Methodological Answer :

- Design of Experiments (DOE) : Optimize catalysts (e.g., Pd/C for hydrogenation) and solvent systems (e.g., DMF vs. THF) using response surface methodology.

- In situ monitoring : Employ ReactIR to track intermediate formation and adjust reaction parameters dynamically.

- Purification : Use flash chromatography with gradient elution to separate diastereomers or regioisomers .

Data Contradiction & Validation

Q. How should researchers address discrepancies in stability studies (e.g., conflicting degradation profiles)?

- Methodological Answer :

- Forced degradation : Expose the compound to stress conditions (heat, light, pH extremes) and analyze degradation products via LC-MS.

- Cross-lab validation : Collaborate with independent labs to replicate stability protocols, ensuring consistent buffer formulations and equipment calibration .

Q. What statistical approaches reconcile conflicting dose-response relationships in preclinical studies?

- Methodological Answer :

- Meta-analysis : Pool data from multiple studies using random-effects models to account for heterogeneity.

- Bootstrap resampling : Assess robustness of EC/IC estimates across datasets.

- Bayesian hierarchical modeling : Incorporate prior knowledge (e.g., structural analogs’ potency) to refine parameter estimates .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。